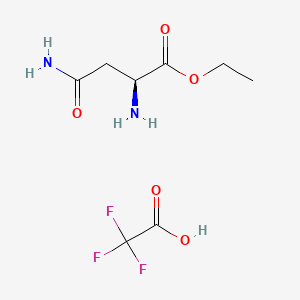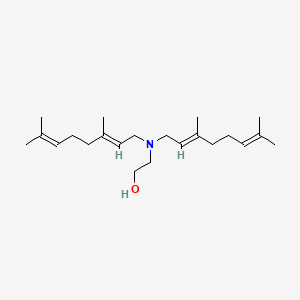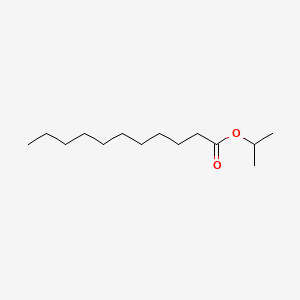
Isopropyl undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl undecanoate is an ester compound with the molecular formula C14H28O2 . It is also known by its IUPAC name, undecanoic acid, 1-methylethyl ester . This compound is characterized by its relatively high molecular weight of 228.37 g/mol and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl undecanoate can be synthesized through the esterification of undecanoic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where undecanoic acid and isopropanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl undecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of undecanoic acid and isopropanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid or base catalyst
Major Products Formed:
Hydrolysis: Undecanoic acid and isopropanol
Transesterification: New ester and alcohol
Applications De Recherche Scientifique
Isopropyl undecanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a solvent and intermediate in organic synthesis. In the pharmaceutical industry, it serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients. Additionally, it is used in the formulation of cosmetics and personal care products due to its emollient properties .
Mécanisme D'action
The mechanism of action of isopropyl undecanoate is primarily related to its role as an ester. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, a class of enzymes that specifically target ester bonds. The released undecanoic acid can then participate in various metabolic pathways, exerting its effects on cellular processes .
Comparaison Avec Des Composés Similaires
- Isopropyl myristate
- Isopropyl palmitate
- Ethyl undecanoate
Propriétés
Numéro CAS |
50638-98-7 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
propan-2-yl undecanoate |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h13H,4-12H2,1-3H3 |
Clé InChI |
KJRRQERTCPYNMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


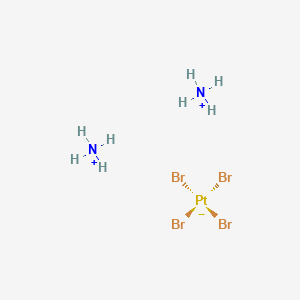
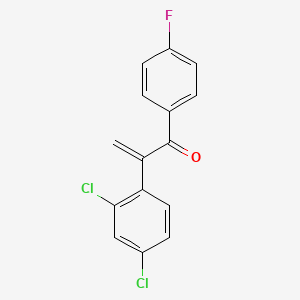
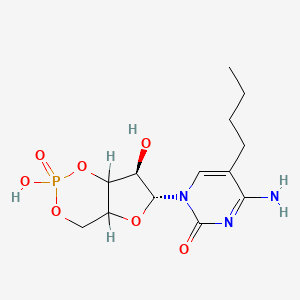
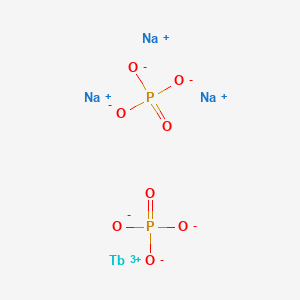
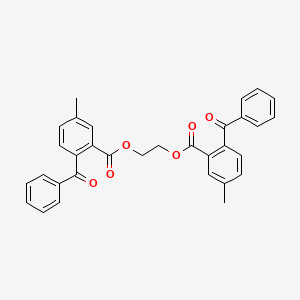
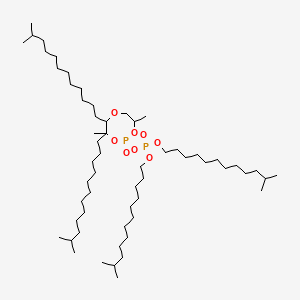
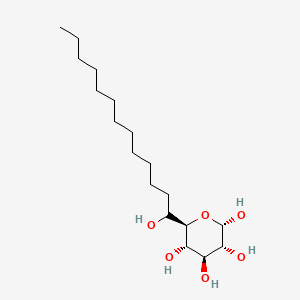
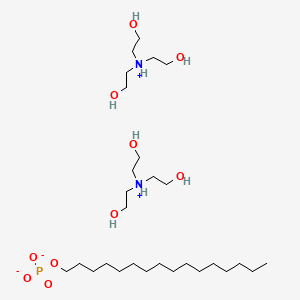
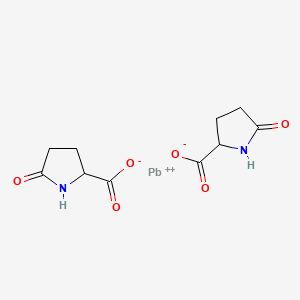
![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)
